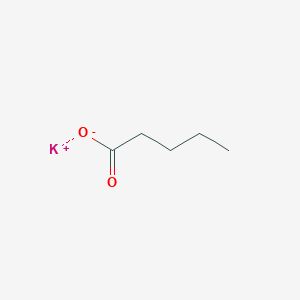
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl-, also known as AHA, is a chemical compound that has been studied for its potential applications in various fields of science. AHA is a potent inhibitor of the enzyme urease, which is involved in the breakdown of urea in the body.
Wirkmechanismus
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- works by inhibiting the activity of the enzyme urease, which is involved in the breakdown of urea into ammonia and carbon dioxide. By inhibiting urease activity, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- can reduce the levels of ammonia in the body or in the environment. Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- binds to the active site of urease and forms a stable complex, which prevents the enzyme from functioning properly.
Biochemical and Physiological Effects:
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- can inhibit urease activity in a dose-dependent manner. In vivo studies have shown that Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- can reduce the levels of ammonia in the blood and urine of animals. Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- in lab experiments is its potent inhibitory activity against urease. This makes Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- a valuable tool for studying the role of urease in various biological processes. However, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- can be expensive to synthesize and may have limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl-. One area of interest is the development of Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl--based therapies for the treatment of urease-related diseases. Another area of interest is the use of Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- as a fertilizer additive to reduce ammonia emissions and improve crop yields. Additionally, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- could be explored as a potential agent for the remediation of contaminated soils and water. Finally, further studies are needed to fully understand the biochemical and physiological effects of Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- and its potential applications in various fields of science.
Synthesemethoden
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- can be synthesized through a multistep process that involves the reaction of 3-chloro-4-isopentyloxyaniline with acetic anhydride to form 2-(3-chloro-4-isopentyloxy)acetanilide. This compound is then treated with hydroxylamine hydrochloride to produce Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl-.
Wissenschaftliche Forschungsanwendungen
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has been studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In medicine, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has been investigated as a potential treatment for urinary tract infections, kidney stones, and other conditions related to urease activity. In agriculture, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has been explored as a potential fertilizer additive to reduce ammonia emissions and improve crop yields. In environmental science, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has been studied as a potential agent for the remediation of contaminated soils and water.
Eigenschaften
CAS-Nummer |
15560-63-1 |
|---|---|
Produktname |
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- |
Molekularformel |
C13H18ClNO3 |
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
2-[3-chloro-4-(3-methylbutoxy)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-9(2)5-6-18-12-4-3-10(7-11(12)14)8-13(16)15-17/h3-4,7,9,17H,5-6,8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
RNFLPYXRXDOZNZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Kanonische SMILES |
CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Andere CAS-Nummern |
15560-63-1 |
Synonyme |
2-[3-Chloro-4-(isopentyloxy)phenyl]acetohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















